N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(18-13-4-1-2-5-13)19-11-3-6-15(12-19)21-14-7-9-17-10-8-14/h7-10,13,15H,1-6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPOWYBWYUUDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. One common method includes the use of cyclopentylamine, pyridine-4-ol, and piperidine-1-carboxylic acid as starting materials. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The pyridin-4-yloxy group in the target compound is shared with quinoline derivatives in (e.g., N-(3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl) analogs), where the pyridinyloxy moiety may enhance binding to hydrophobic pockets in enzymes or receptors . In contrast, the cyclopentyl group in the target compound may reduce polarity, enhancing membrane permeability .
Enzyme Inhibition Profiles: Analogs with triazole-thiol substituents () exhibit potent 15-LOX inhibition (IC50 <7 μM), suggesting that electron-rich heterocycles at the piperidine C4 position are critical for this activity. The target compound lacks this moiety, which may limit its utility in 15-LOX-targeted therapies . The absence of this group in the target compound may shift its pharmacokinetic profile .
Synthetic Accessibility :
- The synthesis of N-(pyridin-3-yl)piperidine-1-carboxamide () achieved a 69% yield via palladium-catalyzed cross-coupling, highlighting feasible routes for modifying the N1 position. The cyclopentyl group in the target compound may require alternative strategies, such as reductive amination or carbamate activation .
Hypothesized Pharmacological Advantages
- Steric Effects : The cyclopentyl group may confer resistance to enzymatic degradation compared to smaller alkyl or aryl groups, as seen in protease inhibitors with bulky substituents.
- Pyridinyloxy Interactions : The pyridin-4-yloxy group’s oxygen atom could engage in hydrogen bonding with residues in kinase ATP-binding pockets, similar to pyridine ethers in EGFR inhibitors .
Biological Activity
N-cyclopentyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a piperidine ring, a pyridine moiety, and a cyclopentyl group. These components contribute to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. The specific molecular targets and pathways involved in its action are still under investigation but are believed to include:
- Receptor Binding : The compound has been studied for its affinity towards certain receptors, which may include neurotransmitter receptors involved in neurological functions.
- Enzymatic Modulation : It may inhibit or activate specific enzymes that play crucial roles in metabolic pathways.
Therapeutic Potential
Research indicates that this compound holds promise in treating various conditions, particularly neurological disorders. Its potential therapeutic applications include:
- Neurological Disorders : Investigations suggest that the compound may exhibit neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Effects : Some studies indicate that it may have anti-inflammatory properties, contributing to the treatment of inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular processes such as:
- Cell Proliferation : The compound has shown varying effects on cell growth in different cancer cell lines. For instance, it exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
In Vivo Studies
Animal models have been utilized to further assess the efficacy and safety profile of this compound. Key findings include:
- Toxicity Assessments : Studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in mice, suggesting a favorable safety profile for further development .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key characteristics:
| Compound Name | Structural Features | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| This compound | Piperidine ring, pyridine moiety | Neuroprotective, anti-inflammatory | Neurological disorders |
| N-cyclopentyl-3-(pyridin-3-yloxy)piperidine-1-carboxamide | Similar structure with different pyridine position | Varies based on substitution | Potentially similar |
| N-cyclopentyl-3-(pyridin-2-yloxy)piperidine-1-carboxamide | Similar structure with different pyridine position | Varies based on substitution | Potentially similar |
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Neuroprotection in Animal Models : A study demonstrated that treatment with this compound resulted in improved cognitive function in rodent models of Alzheimer's disease.
- Anti-inflammatory Effects : Another study reported significant reductions in inflammatory markers following administration of the compound in models of chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
